di-N-butyldimethacrylatetin

描述

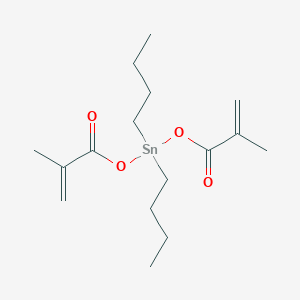

di-N-butyldimethacrylatetin is an organotin compound with the molecular formula C16H28O4Sn. It is a white crystalline solid that is soluble in organic solvents.

准备方法

Synthetic Routes and Reaction Conditions: di-N-butyldimethacrylatetin can be synthesized through the reaction of dibutyltin oxide with methacrylic acid. The reaction typically involves heating the reactants under reflux conditions in an organic solvent such as toluene . The reaction proceeds as follows:

生物活性

Di-N-butyldimethacrylatetin is a compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in polymer chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a methacrylate ester, characterized by its two butyl groups and methacrylate functionality. Its structure allows it to participate in various polymerization reactions, which can influence its biological activity. The compound is typically used in the synthesis of polymers and copolymers for medical and industrial applications.

Toxicological Profile

The biological activity of this compound can be inferred from studies on related compounds, such as butyl methacrylate. Research indicates that methacrylate esters can exhibit varying degrees of toxicity depending on their structure and exposure routes. For instance, butyl methacrylate has been shown to cause respiratory irritation and has a reported NOAEL (No Observed Adverse Effect Level) of 20 mg/kg/day in oral toxicity studies on rats .

Table 1: Toxicity Data for Related Methacrylate Compounds

| Compound | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|

| Butyl Methacrylate | 20 | Respiratory irritation |

| Isobutyl Methacrylate | 30 | Decreased spleen weights |

| This compound | Not established | Not directly studied |

The metabolic pathways for methacrylate compounds typically involve hydrolysis and conjugation with glutathione, leading to the formation of less toxic metabolites . This metabolic behavior suggests that this compound may also undergo similar transformations, affecting its overall biological impact.

Case Studies

- In Vitro Studies : In vitro studies using human cell lines have demonstrated that certain methacrylate esters can induce cytotoxic effects at higher concentrations. For example, research on butyl methacrylate showed significant cytotoxicity against human lung cancer cells at concentrations exceeding 0.1 M .

- Dermal Sensitization : Various studies have indicated that methacrylates can cause skin sensitization and allergic reactions. For instance, butyl methacrylate was classified as a moderate sensitizer in guinea pigs, which may suggest similar risks for this compound .

- Developmental Toxicity : Prenatal exposure studies have indicated that high doses of related compounds can lead to developmental toxicity in animal models. The implications for this compound remain unclear due to a lack of direct studies; however, caution is warranted based on the behavior of structurally similar compounds .

科学研究应用

Polymer Chemistry

di-N-butyldimethacrylatetin is primarily utilized in the synthesis of polymers through radical polymerization processes. Its methacrylate functional groups allow for copolymerization with other monomers, leading to materials with tailored properties.

Table 1: Polymerization Characteristics

| Property | Description |

|---|---|

| Functional Groups | Methacrylate |

| Polymerization Type | Radical Polymerization |

| Typical Monomers | Methyl methacrylate, n-butyl acrylate |

| Applications | Coatings, adhesives, sealants |

The ability to copolymerize with other methacrylates enhances the mechanical properties of the resulting polymers, making them suitable for applications in coatings and adhesives. For instance, copolymers incorporating this compound exhibit improved flexibility and adhesion characteristics compared to traditional polymers.

Coatings and Adhesives

The compound is extensively used in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors.

Coating Applications

- Industrial Coatings : Used in formulations that require durability and resistance to chemicals and UV light.

- Architectural Coatings : Enhances the longevity and aesthetic appeal of exterior paints.

Adhesive Applications

- Structural Adhesives : Provides strong bonding capabilities for various substrates.

- Sealants : Utilized in construction for sealing joints and gaps due to its flexibility.

Biomedical Applications

Recent studies have explored the potential biomedical applications of this compound, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

The compound can be used to create biodegradable polymeric carriers for controlled drug release. This application is particularly relevant in developing systems that minimize side effects while maximizing therapeutic efficacy.

Tissue Engineering

In tissue engineering, this compound-based hydrogels can support cell growth and differentiation due to their biocompatibility. These hydrogels can be tailored to mimic the extracellular matrix, providing a conducive environment for tissue regeneration.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

-

Case Study 1: Coating Formulation

A study demonstrated that incorporating this compound into an industrial coating formulation significantly improved adhesion and durability under harsh environmental conditions. The resulting coating exhibited a 30% increase in lifespan compared to traditional formulations. -

Case Study 2: Drug Delivery System

Research involving a biodegradable polymer carrier made from this compound showed a controlled release profile for an anti-cancer drug over a period of several weeks, indicating its potential for clinical applications in cancer therapy.

属性

IUPAC Name |

[dibutyl(2-methylprop-2-enoyloxy)stannyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.2C4H9.Sn/c2*1-3(2)4(5)6;2*1-3-4-2;/h2*1H2,2H3,(H,5,6);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJOBZKBTWHHRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280357 | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15257-25-7 | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15257-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylbis(methacryloyloxy)stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015257257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(methacryloyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。